

# Acifran: A Comprehensive Technical Guide for Niacin Receptor Research

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Acifran, a potent agonist of the niacin receptors GPR109A (HCAR2) and GPR109B (HCAR3), serves as a critical tool compound in the study of niacin-mediated signaling pathways and their therapeutic implications.[1][2] This technical guide provides an in-depth overview of Acifran, including its chemical properties, binding affinities, and its application in various experimental settings. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative data and visual representations of the associated signaling cascades. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize Acifran as a tool for advancing our understanding of niacin receptor biology and developing novel therapeutics for dyslipidemia and inflammatory diseases.

#### **Introduction to Acifran**

Acifran is a synthetic organic compound that acts as a full and potent agonist at both the high-affinity niacin receptor, GPR109A, and the low-affinity niacin receptor, GPR109B.[3] It has been investigated for its hypolipidemic effects, demonstrating a reduction in serum triglycerides and circulating LDL-cholesterol in vivo.[2] Its utility as a research tool stems from its ability to mimic the effects of niacin, thereby allowing for the elucidation of the molecular mechanisms underlying niacin's therapeutic benefits and side effects.



**Chemical and Physical Properties** 

Property	- Value
IUPAC Name	5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2- carboxylic acid
Molecular Formula	C12H10O4
Molecular Weight	218.21 g/mol
CAS Number	72420-38-3
Appearance	Solid
Solubility	Soluble in DMSO and Ethanol

## Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the quantitative data for **Acifran**'s activity at the human niacin receptors, GPR109A and GPR109B. These values are critical for designing and interpreting experiments.

Table 1: Acifran Binding Affinity and Potency at GPR109A

Parameter	Value	Assay System	Reference
EC <sub>50</sub> (cAMP Inhibition)	1.3 μΜ	CHO-K1 cells	[3]
EC <sub>50</sub> (ERK1/2 Phosphorylation)	160 nM	CHO-K1 cells	[3]

Table 2: Acifran Binding Affinity and Potency at GPR109B



Parameter	Value	Assay System	Reference
EC <sub>50</sub> (cAMP Inhibition)	4.2 μΜ	CHO-K1 cells	[3]
EC <sub>50</sub> (ERK1/2 Phosphorylation)	316 nM	CHO-K1 cells	[3]

## **Signaling Pathways**

**Acifran**, through its activation of GPR109A and GPR109B, initiates multiple downstream signaling cascades. These receptors are primarily coupled to the  $G\alpha$ i subunit of heterotrimeric G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, GPR109A activation can trigger a G-protein-independent pathway involving  $\beta$ -arrestin recruitment, which can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][5]

### **Gαi-Dependent Signaling Pathway**

This pathway is considered the canonical signaling route for niacin receptors and is primarily responsible for the anti-lipolytic effects of niacin and its analogs.



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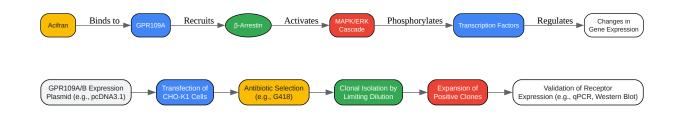
Gai-Dependent Signaling Pathway of Acifran.

### **β-Arrestin-Dependent Signaling Pathway**

The recruitment of  $\beta$ -arrestin to GPR109A initiates a distinct signaling cascade that can lead to the activation of the MAPK/ERK pathway. This pathway is implicated in some of the other



cellular responses to niacin receptor activation.



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